C19H39N3O3Si
Description
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern materials science. sbfchem.comwikipedia.orgrsc.org Since the synthesis of the first organosilicon compound, tetraethylsilane, in 1863, the field has expanded dramatically. sbfchem.comwikipedia.org The work of pioneers like Frederick Kipping in the early 20th century, who introduced the term "silicone," laid the groundwork for a multi-billion dollar industry. sbfchem.com Organosilicon compounds are valued for their unique combination of properties derived from the silicon atom, such as high thermal stability, hydrophobicity, and electrical insulation. sbfchem.comrsc.org
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-N-[methyl-bis[(4-methylpentan-2-ylideneamino)oxy]silyl]oxypentan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3O3Si/c1-14(2)11-17(7)20-23-26(10,24-21-18(8)12-15(3)4)25-22-19(9)13-16(5)6/h14-16H,11-13H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFCUACWXNGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO[Si](C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37859-57-7 | |
| Record name | Methyltris(methylisobutylketoxime)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37859-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Physicochemical Properties of Methyltris Methylisobutylketoxime Silane
The physical and chemical characteristics of Methyltris(methylisobutylketoxime)silane define its function and handling in industrial applications. It is typically a colorless to yellowish transparent liquid. powerchemical.netsisib.com Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Methyltris(methylisobutylketoxime)silane |
| Synonyms | MTMBS, MIBKO Silane (B1218182), Methyl tris (MIBKO) silane |
| CAS Number | 37859-57-7 sisib-silanes.comfci-nj.com |
| Molecular Formula | C₁₉H₃₉N₃O₃Si fci-nj.comchemdad.com |
| Molecular Weight | 385.62 g/mol chemdad.com |
| Appearance | Colorless to yellowish liquid powerchemical.net |
| Density (25°C) | 0.92 - 0.94 g/cm³ chemdad.com |
| Refractive Index (25°C) | ~1.4513 chemdad.com |
| Boiling Point | 403.3 ± 28.0 °C (Predicted) chemdad.com |
| Hydrolytic Sensitivity | Reacts with moisture powerchemical.netchemdad.com |
Mechanism of Action in Polymer Systems
The utility of Methyltris(methylisobutylketoxime)silane as a crosslinker is rooted in its reactivity with moisture, which initiates a cascade of hydrolysis and condensation reactions.
Analytical and Spectroscopic Characterization
The structure and purity of Methyltris(methylisobutylketoxime)silane can be confirmed using various analytical and spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be described based on its molecular structure.
| Technique | Expected Characteristics |
| FTIR Spectroscopy | Characteristic peaks corresponding to C=N stretching of the oxime group, Si-O-N stretching, Si-CH₃ vibrations, and C-H stretching/bending of the isobutyl and methyl groups. |
| ¹H NMR Spectroscopy | Resonances corresponding to the protons of the central methyl group attached to silicon (Si-CH₃), and distinct signals for the various protons of the three equivalent methylisobutylketoxime ligands (e.g., CH₃, CH₂, CH protons of the isobutyl group). |
| ¹³C NMR Spectroscopy | Signals for the carbon atoms of the Si-CH₃ group, the C=N carbon of the oxime, and the carbons of the methylisobutylketoxime ligands. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (385.6 g/mol ) and characteristic fragmentation patterns resulting from the loss of oximino or alkyl groups. chemdad.com |
Comparative Analysis with Other Oximino Silanes
Methyltris(methylisobutylketoxime)silane offers distinct advantages over other oximino silanes, particularly the widely used Methyltris(methylethylketoxime)silane (B1584786) (MOS).
| Feature | Methyltris(methylisobutylketoxime)silane (MIBKO-based) | Methyltris(methylethylketoxime)silane (MEKO-based) | Tetra(methylethylketoxime)silane (MEKO-based) |
| CAS Number | 37859-57-7 winsil.com | 22984-54-9 chemicalbook.comsinosil.com | 34206-40-1 sinosil.com |
| Typical Physical State | Liquid sinosil.compowerchemical.net | Liquid sinosil.compowerchemical.net | Solid at room temperature sinosil.compowerchemical.net |
| Released Oxime | Methyl isobutyl ketoxime (MIBKO) | Methyl ethyl ketoxime (MEKO) sinosil.com | Methyl ethyl ketoxime (MEKO) sinosil.com |
| Key Advantage | Liquid state simplifies handling; avoids MEKO release. sinosil.com | Established as a primary crosslinker. chemicalbook.comsinosil.com | High reactivity, fast cure. sinosil.com |
| Key Disadvantage | Newer chemistry, potentially higher cost. | Regulatory scrutiny of MEKO. powerchemical.net | Solid state requires dissolution in solvents or other silanes, limiting concentration and posing handling challenges. sinosil.compowerchemical.net |
| Solubility Issues | Generally not an issue as it is a liquid. sinosil.com | Generally not an issue as it is a liquid. | Limited solubility in solvents and other silanes can lead to crystallization at low temperatures. sinosil.compowerchemical.net |
The most significant difference lies in the physical state and the released byproduct. The liquid nature of MTMBS and its tetrafunctional analogue, Tetrakis(methylisobutylketoximo)silane, eliminates the handling, solvent, and solubility problems associated with their solid MEKO-based counterparts. sinosil.compowerchemical.net Furthermore, the move away from MEKO addresses growing market and regulatory demands for alternative curing systems. powerchemical.net
Conclusion
Precursor Chemistry and Feedstock Considerations
The synthesis of Methyltris(methylisobutylketoxime)silane (MTMS) is fundamentally based on the reaction between a trifunctional methylsilane and an oxime. The primary feedstocks are Methyltrichlorosilane (MTCS) and Methyl isobutyl ketoxime (MIBKO). powerchemical.netsisib.biz An acid scavenger, typically gaseous ammonia (B1221849), is a critical component for neutralizing the acidic byproduct generated during the reaction. google.comgoogle.com
The selection of MIBKO as the oxime precursor is significant. Unlike silanes derived from methyl ethyl ketoxime (MEKO), which are often solid at room temperature and present handling challenges, Methyltris(methylisobutylketoxime)silane is a liquid. sinosil.compowerchemical.net This physical state simplifies processing and formulation, reducing or eliminating the need for solvents that might otherwise be required to handle solid precursors. powerchemical.netchemdad.com When solvents are used in the process, they are typically inert organic solvents such as toluene (B28343) or other hydrocarbons. sinosil.compowerchemical.net
A summary of the key precursors is provided in the table below.
| Precursor Name | CAS Number | Molecular Formula | Role in Synthesis |
| Methyltrichlorosilane (MTCS) | 75-79-6 | CH₃Cl₃Si | Silicon and methyl group source |
| Methyl isobutyl ketoxime (MIBKO) | 105-44-2 | C₆H₁₃NO | Oxime group source |
| Ammonia | 7664-41-7 | NH₃ | Acid scavenger |
| Toluene (optional solvent) | 108-88-3 | C₇H₈ | Reaction medium |
Table 1: Key precursors in the synthesis of Methyltris(methylisobutylketoxime)silane and their functions.
Reaction Mechanisms and Pathways in Methyltris(methylisobutylketoxime)silane Synthesis
The reaction pathway can be described as follows:
Nucleophilic Attack: The oxygen atom of the hydroxyl group (-OH) on the Methyl isobutyl ketoxime molecule acts as a nucleophile. It attacks the electrophilic silicon atom of the Methyltrichlorosilane.
Leaving Group Elimination: A chlorine atom on the silane is displaced as a chloride ion (Cl⁻), which immediately combines with a proton (H⁺) from the oxime's hydroxyl group to form hydrogen chloride (HCl).
Repetition: This process repeats two more times until all three chlorine atoms on the Methyltrichlorosilane have been substituted by methylisobutylketoxime groups.
Acid Neutralization: Throughout the reaction, the hydrogen chloride (HCl) byproduct is continuously neutralized by an acid scavenger, such as ammonia (NH₃). This reaction is crucial as it drives the main synthesis reaction to completion by removing a reaction product. The neutralization results in the formation of a solid salt, ammonium (B1175870) chloride (NH₄Cl), which precipitates out of the organic solution. google.com
This mechanism is a standard pathway for producing oximino silanes from chlorosilanes and oximes. dakenchem.comsinosil.com
Scalable Production Processes and Continuous Manufacturing Approaches
For industrial-scale production, both batch and continuous processes can be employed, though continuous manufacturing offers significant advantages in terms of efficiency, consistent product quality, and higher output. google.com
A typical continuous process involves simultaneously and continuously injecting the reactants—Methyltrichlorosilane, Methyl isobutyl ketoxime, gaseous ammonia, and an organic solvent—into a stirred-tank reactor. google.com The reactor is designed to maintain vigorous agitation to ensure efficient mixing and heat transfer. Key features of a scalable continuous process include:
Controlled Reactant Feed: Metering pumps and flowmeters are used to precisely control the flow rates of all reactants into the reactor. google.com
Reactor Design: A kettle-type stirred reactor with an overflow device is often used. This allows the reaction mass, containing the dissolved product and suspended ammonium chloride salt, to be continuously discharged. google.com
Residence Time: The size of the reactor and the flow rates are managed to achieve an optimal residence time, which is often less than one hour, with preferred times between 10 and 40 minutes, to ensure high reaction conversion. google.com
Initial Separation: The discharged stream is fed into a separator or decanter where the solid ammonium chloride byproduct is separated from the liquid phase containing the crude product. google.com
The liquid nature of Methyltris(methylisobutylketoxime)silane is a major advantage in scalable production, as it avoids the handling issues associated with solid silanes, such as crystallization at lower temperatures or the need for large solvent volumes to maintain solubility. sinosil.compowerchemical.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical to maximize the yield and purity of Methyltris(methylisobutylketoxime)silane while minimizing side reactions and unreacted starting materials.
| Parameter | Optimized Condition | Rationale |
| Reactant Stoichiometry | Slight molar excess of oxime and ammonia relative to chlorosilane (e.g., oxime/silane ratio of 1.005 to 1.05). google.com | Ensures complete conversion of the more valuable Methyltrichlorosilane and complete neutralization of the HCl byproduct. |
| Temperature | Maintained within a specific range (e.g., analogous silane reactions are optimized between 150-160°C). researchgate.net | Balances reaction rate with the prevention of thermal degradation or undesirable side reactions. researchgate.net |
| Residence Time | Typically 10 to 40 minutes in a continuous reactor. google.com | Provides sufficient time for the reaction to approach completion without unnecessarily reducing throughput. |
| Agitation | Vigorous and continuous stirring. | Ensures homogeneity, promotes contact between reactants, and improves heat dissipation from the exothermic neutralization reaction. |
| Solvent to Reactant Ratio | Weight ratio of solvent to silane typically between 5 and 20. google.com | Controls reactant concentration, aids in temperature management, and helps maintain a fluid slurry of the ammonium chloride byproduct. |
Table 2: Key parameters for the optimization of Methyltris(methylisobutylketoxime)silane synthesis.
By carefully controlling these parameters in a continuous production setup, a high conversion rate, high product recovery, and a final product yield of over 95% with a purity exceeding 97% can be achieved. google.com
Post-Synthesis Purification and Isolation Techniques
After the synthesis reaction, a multi-step purification process is required to isolate the Methyltris(methylisobutylketoxime)silane from byproducts, solvents, and unreacted precursors.
Solid-Liquid Separation: The primary byproduct, solid ammonium chloride, is first removed from the reaction mixture. This is typically achieved through filtration or centrifugation. The separated salt can be washed with a solvent to recover any entrained product. google.com
Neutralization: The crude liquid product may contain residual dissolved HCl or hydrochloride salts. It is treated with ammonia gas in a neutralizer vessel to convert these impurities into solid ammonium chloride, which is subsequently filtered out. google.com
Distillation: The final purification step involves separating the high-boiling point product from the lower-boiling point solvent and any unreacted Methyl isobutyl ketoxime. Thin-film evaporation is a particularly effective technique for this step. google.com The crude solution is fed into the evaporator, where the solvent and other volatile impurities are vaporized, collected after condensation, and can be recycled. The high-purity, non-volatile Methyltris(methylisobutylketoxime)silane is collected from the bottom of the evaporator as the final product. google.com
These purification techniques are essential for producing a high-purity grade of the silane crosslinker suitable for its intended applications in sealant formulations. silanecouplingagent.com3ncomposites.com
Hydrolysis Mechanisms Initiated by Atmospheric Moisture
The reactivity of Methyltris(methylisobutylketoxime)silane is fundamentally initiated by its interaction with atmospheric moisture. This process involves the hydrolytic cleavage of the silicon-nitrogen bonds of the ketoxime groups, a critical first step in the curing of formulations where it is used, such as in room-temperature vulcanizing (RTV) silicone sealants atamanchemicals.comnbinno.comsinosil.com. The hydrolysis reaction leads to the formation of silanol (B1196071) intermediates and the release of methyl isobutyl ketoxime honeywell-pmt.com. This reaction is essential for the subsequent condensation and crosslinking that results in the formation of a stable siloxane network atamanchemicals.com.
The general mechanism for the hydrolysis of a silane involves a series of steps that can be influenced by various factors. For organosilanes, the process typically begins with the hydrolysis of the three labile groups, in this case, the methylisobutylketoxime groups gelest.com. The water for this reaction can originate from the ambient atmosphere or be present on the substrate surface gelest.com.
Research on α-amine ketoximesilanes demonstrated that the hydrolysis reaction rates can be measured using techniques like FT-IR spectroscopy by monitoring the changes in hydroxyl (OH) and siloxane (Si-O-Si) stretching vibrations nih.gov. For a series of α-amine ketoximesilanes, the kinetic rate constants for hydrolysis were found to be in the range of 7.6 × 10⁻⁴ s⁻¹ to 12.2 × 10⁻⁴ s⁻¹ at 25°C and 40% humidity in an acidic solution (pH = 6) nih.gov. It was noted that the condensation reaction of the hydrolyzed silane occurs concurrently with hydrolysis nih.gov.
The structure of the silane, particularly the organic substituents, has a significant impact on the hydrolysis rate dntb.gov.ua. For alkoxysilanes, which have been more extensively studied, the hydrolysis rate is influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups gelest.com. While not directly applicable to ketoxime groups, this principle suggests that the size and nature of the ketoxime ligand can influence reactivity.
Table 1: Hydrolysis Rate Constants for Various α-Amine Ketoximesilanes at 25°C and 40% Humidity (pH = 6)
| α-Amine Ketoximesilane | Kinetic Rate Constant (× 10⁻⁴ s⁻¹) |
|---|---|
| DEMOS | 12.2 |
| n-BMOS | 10.5 |
| DBMOS | 9.7 |
| CMOS | 8.3 |
| AEMOS | 7.6 |
Data derived from a study on α-amine ketoximesilanes, which provides a comparative context for the reactivity of similar compounds. nih.gov
Environmental factors, particularly pH and temperature, play a significant role in the rate of silane hydrolysis.
pH: The pH of the reaction medium is a critical factor. For alkoxysilanes, hydrolysis is generally faster in acidic or alkaline conditions compared to neutral pH researchgate.net. In acidic conditions (pH < 7), the reaction is catalyzed by the protonation of the leaving group, which facilitates its departure gelest.comresearchgate.net. At high pH, the reaction rate is also enhanced researchgate.net. While specific studies on the pH dependence of Methyltris(methylisobutylketoxime)silane hydrolysis were not found, the general principles observed for other silanes are likely to apply. For instance, a study on γ-methacryloxypropyltrimethoxysilane showed that longer times were required for complete hydrolysis under near-neutral pH conditions .
Temperature: The rate of hydrolysis reactions generally increases with temperature, following the Arrhenius law researchgate.net. An increase in temperature from 20°C to 50°C was reported to increase the hydrolysis rate of a silane by more than six times researchgate.net. This indicates that the curing time of formulations containing Methyltris(methylisobutylketoxime)silane can be significantly reduced at higher ambient temperatures.
Solvent: The solvent system can also affect the hydrolysis rate. In studies of alkoxysilanes, the hydrolysis rates were found to change significantly with different solvents nih.gov. This is attributed to factors like hydrogen bonding between the solvent and water molecules researchgate.net.
Condensation Polymerization Pathways and Siloxane Network Formation
Following hydrolysis, the resulting silanol intermediates are highly reactive and undergo condensation reactions to form a stable, crosslinked siloxane (Si-O-Si) network atamanchemicals.comresearchgate.net. This process is the basis for the curing of silicone-based materials nbinno.com. The condensation can occur between two silanol groups (releasing water) or between a silanol group and an unhydrolyzed ketoxime group (releasing methyl isobutyl ketoxime). These reactions lead to the formation of a robust, three-dimensional structure that provides the final material with its desirable properties such as mechanical strength, durability, and thermal stability atamanchemicals.com.
The condensation reactions of silanols can be slow at neutral pH and are often accelerated by catalysts researchgate.net. In the context of RTV silicone formulations, organotin compounds such as dibutyltin (B87310) dilaurate are commonly used as catalysts googleapis.comsinosil.com. These catalysts facilitate the formation of siloxane bonds, thereby increasing the cure rate sinosil.comblueskychemical.com. The rate of crosslinking is a function of both the catalyst's concentration and its chemical nature sinosil.com.
While Methyltris(methylisobutylketoxime)silane is used in neutral cure systems, which are less corrosive than acidic or alkaline systems, the use of a catalyst is still often necessary to achieve a practical curing time nbinno.com. The specific mechanism of catalysis by tin compounds in ketoxime-based systems involves the coordination of the catalyst to the silanol, which activates the silicon center towards nucleophilic attack by another silanol group.
During the formation of the siloxane network, various molecular interactions are at play. Initially, after hydrolysis, the silanol-containing oligomers can form hydrogen bonds with hydroxyl groups on a substrate surface, which is a crucial step for adhesion gelest.com. As the condensation reaction proceeds and water is eliminated, covalent linkages are formed with the substrate and between the silane molecules gelest.com.
The structure of the resulting siloxane network is influenced by the functionality of the silane crosslinker. Trifunctional silanes like Methyltris(methylisobutylketoxime)silane can form a highly crosslinked, three-dimensional network nbinno.com. The presence of the methyl group on the silicon atom and the isobutyl group on the ketoxime can influence the flexibility and steric hindrance of the forming network, which in turn affects the mechanical properties of the cured material.
Crosslinking Dynamics in Polymeric Systems with Methyltris(methylisobutylketoxime)silane
In polymeric systems, such as RTV silicone sealants, Methyltris(methylisobutylketoxime)silane acts as a crosslinking agent, linking long polymer chains (typically α,ω-silanol polydimethylsiloxanes) together to form an elastomeric network sinosil.comblueskychemical.com. The creation of this network restricts the movement of the polymer chains, leading to enhanced dimensional stability, impact strength, and creep resistance at elevated temperatures scielo.br.
The degree of crosslinking is a critical parameter that determines the final properties of the material scielo.br. A higher degree of crosslinking generally leads to a more rigid material with a higher modulus, while a lower degree of crosslinking results in a more flexible and elastomeric material scielo.br. The concentration of the crosslinking agent is a key factor in controlling the crosslink density researchgate.net.
Studies on related systems have shown that the properties of the final cured product can be tailored by using combinations of different oxime silanes or by varying the catalyst concentration googleapis.comblueskychemical.com. For instance, the use of phenyl-substituted tris-functional ketoxime silanes has been explored to achieve low modulus sealants with high elongation googleapis.com.
A novel approach to modifying the properties of RTV silicone rubbers involves the use of a polymethyl(ketoxime)siloxane (PMKS) crosslinker, which was shown to enhance thermal stability and mechanical properties compared to the traditional methyltris(methylethylketoximino)silane (MTKS) crosslinker researchgate.netnih.govnih.gov. This suggests that the structure of the crosslinking agent plays a significant role in the final network architecture and performance.
Crosslinking of α,ω-Silanol Terminated Polydimethylsiloxanes
The fundamental reaction pathway for the crosslinking of α,ω-silanol terminated polydimethylsiloxanes (PDMS) with Methyltris(methylisobutylketoxime)silane (MTMIBKO) is a two-step moisture-curing process. This neutral cure system is initiated by the presence of atmospheric moisture.
The first step is the hydrolysis of the MTMIBKO. The silicon-nitrogen bonds in the silane are susceptible to attack by water molecules. This reaction leads to the cleavage of the methyl isobutyl ketoxime (MIBKO) groups and the formation of reactive silanol intermediates (Si-OH). The by-product of this initial stage is methyl isobutyl ketoxime.
Hydrolysis Reaction: Si(–O–N=C(CH₃)(CH₂CH(CH₃)₂))₃CH₃ + 3H₂O → Si(–OH)₃CH₃ + 3HO–N=C(CH₃)(CH₂CH(CH₃)₂)
Following hydrolysis, the newly formed silanol groups on the crosslinker undergo a condensation reaction with the terminal silanol groups of the α,ω-silanol terminated polydimethylsiloxane (B3030410) chains. This step results in the formation of stable siloxane (Si-O-Si) bonds, which constitute the backbone of the crosslinked network. This process is often catalyzed by organotin compounds to achieve desired cure rates.
Condensation Reaction: HO-[Si(CH₃)₂-O-]n-H + Si(–OH)₃CH₃ → HO-[Si(CH₃)₂-O-]n-Si(CH₃)(OH)-O- + H₂O
This condensation reaction continues, with the trifunctional nature of the MTMIBKO allowing for the connection of three PDMS chains, ultimately leading to the formation of a robust, three-dimensional elastomeric network. The release of the neutral MIBKO molecule during curing is a key advantage of this system, as it is less corrosive than the acidic or basic byproducts of other cure systems, making it suitable for use on sensitive substrates.
Impact of Methyltris(methylisobutylketoxime)silane Architecture on Network Formation
The specific molecular architecture of Methyltris(methylisobutylketoxime)silane plays a crucial role in the kinetics of the curing process and the final properties of the resulting silicone network. The key structural features are the methyl group attached directly to the silicon atom and the isobutyl group on the ketoxime moiety.
The steric hindrance presented by the bulky isobutyl group on the ketoxime can influence the rate of hydrolysis. Compared to smaller alkyl groups like the ethyl group in Methyltris(methylethylketoxime)silane (B1584786) (MTKS), the larger isobutyl group may slightly retard the hydrolysis rate. This can be advantageous in formulating sealants with a longer skin-over time, providing a greater working time for application before a surface skin forms. While direct comparative kinetic data is not extensively published in open literature, patent information suggests that modifications to the oxime group are a key strategy for tuning cure rates.
While specific data is limited, a comparative study on a novel polymethyl(ketoxime)siloxane (PMKS) crosslinker with the traditional MTKS provides insights into how crosslinker structure affects final properties. In this study, the enhanced thermal stability and mechanical properties of the PMKS-crosslinked silicone rubber were attributed to the T-type branched structure of the crosslinker, which facilitated the formation of a more robust 3D network. sinosil.com This suggests that the spatial arrangement and reactivity of the functional groups on the crosslinker are critical determinants of the final network architecture and performance.
The table below presents hypothetical comparative data illustrating the potential influence of the crosslinker architecture on sealant properties, based on general principles and findings from related studies.
| Property | MTMIBKO-based Sealant | MTKS-based Sealant |
| Skin-Over Time (minutes) | 15 - 25 | 10 - 20 |
| Tack-Free Time (minutes) | 30 - 45 | 25 - 35 |
| Tensile Strength (MPa) | 2.0 - 3.0 | 2.2 - 3.2 |
| Elongation at Break (%) | 400 - 600 | 450 - 650 |
| Hardness (Shore A) | 20 - 30 | 22 - 32 |
| Thermal Stability (Td5, °C) | ~350 | ~350 |
This table is illustrative and based on general trends. Actual values can vary significantly depending on the full formulation of the sealant.
Application as a Neutral Curing Agent in Silicone Sealant Systems
Methyltris(methylisobutylketoxime)silane is extensively utilized as a neutral curing agent in silicone sealant formulations. Unlike traditional acetoxy cure systems that release corrosive acetic acid during the curing process, the neutral cure mechanism of oximino silanes like Methyltris(methylisobutylketoxime)silane releases methyl isobutyl ketoxime, which is non-corrosive to sensitive substrates such as metals and plastics. winsil.com This characteristic makes it a preferred choice for a wide range of applications in construction, automotive, and electronics where material compatibility is critical.
The use of Methyltris(methylisobutylketoxime)silane offers several advantages over other oximino silanes, particularly those based on methyl ethyl ketoxime (MEKO). sinosil.com While many MEKO-based silanes are solids at room temperature and require the use of solvents, Methyltris(methylisobutylketoxime)silane is a liquid, which simplifies handling and allows for the formulation of solvent-free or low-solvent content sealants. winsil.comsinosil.com This not only addresses environmental and safety concerns associated with volatile organic compounds (VOCs) but also provides greater flexibility in formulating products with specific properties. sinosil.com
Formulation Strategies for One-Component Room Temperature Vulcanizing (RTV-1) Sealants
One-component Room Temperature Vulcanizing (RTV-1) sealants are designed to cure upon exposure to atmospheric moisture. The formulation of these sealants is a complex interplay of various components, each contributing to the final properties of the cured product. A typical RTV-1 sealant formulation includes a base polymer, fillers, a crosslinker, a catalyst, and adhesion promoters. sinosil.comresearchgate.net
Methyltris(methylisobutylketoxime)silane serves as the primary crosslinking agent in these formulations. specialchem.comspecialchem.com It reacts with the silanol (-OH) terminated polydimethylsiloxane (PDMS) base polymer in the presence of moisture to form a stable, three-dimensional silicone rubber network. sinosil.com The formulation strategy often involves carefully balancing the amount of crosslinker with other ingredients to achieve the desired performance characteristics. For instance, the choice and loading of fillers like fumed silica (B1680970) can significantly influence the rheological properties and mechanical strength of the sealant. sinosil.com
Below is a table illustrating a typical starting formulation for a neutral-cure RTV-1 silicone sealant using an oxime silane like Methyltris(methylisobutylketoxime)silane.
| Component | Function | Typical Concentration (wt%) |
| Silanol-terminated PDMS Polymer | Base polymer providing the silicone backbone | 60-80 |
| Plasticizer (e.g., non-reactive PDMS fluid) | Adjusts modulus and extrudability | 10-20 |
| Filler (e.g., Fumed Silica, Calcium Carbonate) | Reinforcement, rheology control | 5-15 |
| Methyltris(methylisobutylketoxime)silane | Neutral crosslinking agent | 2-5 |
| Adhesion Promoter (e.g., other functional silanes) | Enhances bonding to substrates | 0.5-2 |
| Catalyst (e.g., organotin compound) | Accelerates the curing reaction | 0.1-0.5 |
| This table represents a general starting formulation. Actual concentrations can vary based on the desired sealant properties. researchgate.net |
Modulation of Cure Rate and Rheological Performance in Sealant Compositions
The concentration and type of crosslinker are key factors in modulating the cure rate and rheological behavior of silicone sealants. Due to its liquid nature and good solubility, formulators can add higher concentrations of Methyltris(methylisobutylketoxime)silane compared to its solid counterparts without the need for solvents. winsil.comsinosil.com This allows for a more direct and efficient way to increase the cure rate of the sealant, potentially reducing or even eliminating the need for a catalyst. winsil.com
The following table provides a qualitative overview of how adjusting the concentration of Methyltris(methylisobutylketoxime)silane can impact sealant properties.
| Property | Lower Silane Concentration | Higher Silane Concentration |
| Tack-Free Time | Longer | Shorter |
| Full Cure Time | Slower | Faster |
| Viscosity | Potentially Lower | Potentially Higher (due to increased crosslink density) |
| Modulus | Lower | Higher |
| Hardness | Softer | Harder |
Enhancing Adhesion and Interfacial Interactions
The ability of a sealant to adhere to various substrates is fundamental to its function. Methyltris(methylisobutylketoxime)silane, in addition to its role as a crosslinker, contributes to the adhesion of the silicone sealant to a wide range of materials. This dual functionality makes it a highly efficient component in sealant formulations.
Silane Coupling Mechanisms between Organic Polymers and Inorganic Substrates
Silane coupling agents act as molecular bridges at the interface between an organic polymer (the silicone sealant) and an inorganic substrate (like glass, metal, or ceramic). powerchemical.com The mechanism involves a dual-reactivity. The oxime groups of Methyltris(methylisobutylketoxime)silane are hydrolytically unstable and react with moisture to form silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent Si-O-substrate bonds.
Surface Modification Protocols Utilizing Methyltris(methylisobutylketoxime)silane
While typically blended directly into the sealant formulation, silanes like Methyltris(methylisobutylketoxime)silane can also be used as primers to modify a substrate's surface prior to sealant application. This is a particularly effective method for achieving strong adhesion, especially on difficult-to-bond surfaces. powerchemical.com
A general surface modification protocol involves applying a dilute solution of the silane to the substrate. The steps are as follows:
Surface Preparation: The substrate must be clean and dry to ensure that hydroxyl groups are available for reaction.
Primer Preparation: A dilute solution of Methyltris(methylisobutylketoxime)silane, typically 0.5% to 5% by weight, is prepared in a suitable solvent, often an alcohol or a water/alcohol mixture. powerchemical.com
Application: The primer solution is applied to the substrate surface by wiping, spraying, or dipping.
Drying/Curing: The solvent is allowed to evaporate, and the silane is given time to hydrolyze and form a bond with the substrate surface. This can sometimes be accelerated by a gentle application of heat.
Sealant Application: The silicone sealant is then applied to the primed surface.
This pre-treatment creates a silane layer on the substrate that is highly receptive to the sealant, ensuring a robust and durable bond at the interface.
Development of Optically Transparent Silicone Elastomers
In addition to its use in sealants, Methyltris(methylisobutylketoxime)silane is instrumental in the development of optically transparent silicone elastomers. Traditional oximino silanes, particularly those based on MEKO, can sometimes result in opaque or hazy cured products. winsil.comsinosil.com This has limited their use in applications where optical clarity is essential.
The unique molecular structure of Methyltris(methylisobutylketoxime)silane and its liquid state contribute to its ability to form optically clear silicone rubbers when formulated with hydroxyl-terminated polydimethylsiloxane. specialchem.com This clarity is crucial for applications such as electronic potting and encapsulation, coatings for solar cells, and in the fabrication of light-emitting diodes (LEDs), where maximum light transmission is required. The ability to achieve high transparency without sacrificing the benefits of a neutral cure system is a significant advantage offered by this compound.
The following table outlines the optical properties of silicone elastomers formulated with different types of curing agents.
| Curing Agent Type | Resulting Elastomer Clarity | Refractive Index | Potential Applications |
| Traditional MEKO-based Silanes | Often Opaque/Hazy | Variable | General purpose sealing |
| Methyltris(methylisobutylketoxime)silane | High Transparency/Optically Clear | ~1.40-1.45 | LED encapsulation, optical coatings, transparent potting |
| Peroxide Curing Systems | Generally Transparent | ~1.40-1.43 | Medical tubing, food-grade articles |
| Platinum-catalyzed Addition Cure | High Transparency | ~1.40-1.43 | High-purity medical devices, optical components |
The use of Methyltris(methylisobutylketoxime)silane provides a valuable alternative to other cure systems for producing optically clear elastomers, particularly in applications where a moisture-cure mechanism is preferred.
Integration into Specialized Coatings and Adhesives for Diverse Substrates
Methyltris(methylisobutylketoxime)silane (MIMBKO), a trifunctional oxime silane, serves as a critical component in the formulation of specialized coatings and adhesives, particularly in room temperature vulcanizing (RTV) silicone systems. sinosil.compowerchemical.net Its primary function is as a neutral crosslinking agent, which reacts with silanol-terminated polymers in the presence of atmospheric moisture to form a durable, elastomeric network. sinosil.comwinsil.com This curing mechanism is distinguished by the release of methyl isobutyl ketoxime, a neutral byproduct, which makes these formulations suitable for use on sensitive substrates like marble that could be damaged by the acidic or basic byproducts of other curing systems. sinosil.com
The molecular structure of Methyltris(methylisobutylketoxime)silane imparts several advantageous properties to coating and adhesive formulations. As a liquid at room temperature, it offers significant processing benefits over older, solid tetrafunctional oximino silanes. sinosil.comchemicalbook.com This allows for the development of solvent-free or low-solvent content formulations, which is increasingly important for regulatory compliance and environmental considerations. sinosil.comchemicalbook.com The ability to create formulations with reduced or eliminated solvent content also simplifies the manufacturing and application processes. sinosil.comchemicalbook.com
In adhesive applications, Methyltris(methylisobutylketoxime)silane enhances adhesion to a variety of substrates, including plastics, nylon, ceramics, and glass. 3ncomposites.com This is attributed to the ability of the silane to act as a coupling agent, forming stable bonds with both the inorganic substrate and the organic polymer matrix. gelest.com The result is improved mechanical performance and durability of the adhesive bond. researchgate.net Formulators can also blend Methyltris(methylisobutylketoxime)silane with other oxime silanes, such as Vinyltris(methylethylketoxime)silane (VOS), to precisely control properties like cure rate and adhesion characteristics to meet the demands of specific applications. winsil.comsisib.com While its use is well-documented in sealants and adhesives, its application in specialized coatings such as those for corrosion resistance or anti-fouling is less specifically reported in publicly available research. However, a patent for a fouling control coating composition does list methyltris(methylethyloximino)silane as a potential cross-linking agent. google.com
Table 1: Properties of Methyltris(methylisobutylketoxime)silane Relevant to Coatings and Adhesives
| Property | Description | Benefit in Formulations |
|---|---|---|
| Functionality | Trifunctional Oxime Silane | Acts as an effective crosslinking agent for silicone polymers. powerchemical.net |
| Curing System | Neutral Cure | Releases neutral methyl isobutyl ketoxime, making it non-corrosive and safe for sensitive substrates. sinosil.com |
| Physical State | Liquid at Room Temperature | Allows for solvent-free or low-solvent formulations, simplifying processing. sinosil.comchemicalbook.com |
| Adhesion Promotion | Acts as a Coupling Agent | Enhances bonding to a wide range of substrates including plastics, ceramics, and glass. 3ncomposites.comresearchgate.net |
| Compatibility | Can be blended with other oxime silanes | Enables fine-tuning of formulation properties such as cure rate and mechanical characteristics. winsil.com |
Role in Advanced Composites and Hybrid Material Development
While the use of silane coupling agents is a well-established practice for improving the interfacial adhesion between reinforcing fibers (like glass or carbon) and polymer matrices in advanced composites, specific research detailing the role of Methyltris(methylisobutylketoxime)silane in these applications is not widely available in the public domain. researchgate.netresearchgate.netmdpi.com The general principle of using silanes in composites involves the silane acting as a bridge between the inorganic reinforcement and the organic polymer, leading to enhanced mechanical properties such as strength and durability. gelest.comnih.gov
Theoretically, Methyltris(methylisobutylketoxime)silane could be adapted for use in composite materials. Its trifunctional nature would allow it to bond to hydroxyl groups on the surface of inorganic fillers and reinforcements. The methyl group provides a degree of hydrophobicity, and the oxime groups, upon hydrolysis, could potentially interact with the polymer matrix. However, the reactivity of the oxime groups is primarily directed towards condensation cure reactions with silanol-terminated polymers, which are characteristic of silicone-based systems. sinosil.comwinsil.com
In the context of hybrid materials, particularly those involving a polysiloxane matrix, Methyltris(methylisobutylketoxime)silane could play a significant role. For instance, a patent for a silicone resin with oxime groups in its side chains suggests that such materials have good application prospects in high-temperature resistant composite materials, coatings, and adhesives due to the formation of a thermally stable matrix upon curing. google.com The mechanical strength of the crosslinked product was also noted to be superior to that of composites made with smaller molecule ketoxime crosslinkers. google.com This indicates a potential pathway for the use of Methyltris(methylisobutylketoxime)silane in the development of advanced, high-performance hybrid materials.
Table 2: General Role of Silane Coupling Agents in Fiber-Reinforced Composites
| Function | Mechanism | Impact on Composite Properties |
|---|---|---|
| Interfacial Adhesion | Forms covalent bonds between the inorganic fiber and the organic polymer matrix. | Improves stress transfer from the matrix to the reinforcement, enhancing mechanical strength. researchgate.net |
| Surface Modification | Alters the surface energy of the reinforcement, improving wettability by the polymer resin. | Leads to better impregnation of the fibers and reduces voids in the composite. |
| Protection of Reinforcement | Forms a protective layer on the fiber surface. | Can protect fibers from environmental degradation and maintain their strength during processing and in-service life. |
| Improved Mechanical Performance | Enhanced interfacial bonding. | Increases properties such as flexural strength, tensile strength, and impact resistance. researchgate.net |
Utilization in Novel Electrode Structures for Energy Storage Devices
The application of silanes in energy storage devices, particularly in lithium-ion batteries, is an active area of research. researchgate.netresearchgate.netabechem.com Silanes are being investigated as electrolyte additives and for creating protective coatings on electrode surfaces to enhance battery performance and longevity. researchgate.netabechem.comchinesechemsoc.org These modifications aim to stabilize the solid electrolyte interphase (SEI) layer, which is crucial for preventing dendrite formation and accommodating the volume changes that occur during charging and discharging cycles. researchgate.netchinesechemsoc.org
However, a direct and documented application of Methyltris(methylisobutylketoxime)silane in novel electrode structures for energy storage devices is not found in the reviewed scientific literature. Research in this area has tended to focus on other types of silanes. For example, studies have explored the use of alkoxysilanes as electrolyte additives to form a protective siloxane network on silicon anodes. researchgate.net Other research has investigated vinyl triethoxysilane (B36694) (VTES) and tetravinylsilane (B72032) (TVSi) as additives to improve the stability of both the anode and cathode. abechem.comchinesechemsoc.org There is also research into nitrate-based additives for stabilizing the SEI layer. mdpi.com
Based on its known chemistry, one could hypothesize a potential role for Methyltris(methylisobutylketoxime)silane. Its ability to undergo hydrolysis and condensation to form a crosslinked polysiloxane network could, in theory, be used to create a stable, neutral-cured coating on an electrode surface. This coating might help to passivate the electrode and control the formation of the SEI layer. However, without specific experimental data, this remains speculative. The reactivity of the oxime groups and the nature of the methyl isobutyl ketoxime byproduct would need to be carefully evaluated for their compatibility with the electrochemical environment of a battery.
Table 3: Examples of Other Silanes Investigated for Energy Storage Applications
| Silane Compound | Application Area | Investigated Benefit |
|---|---|---|
| Alkoxysilanes | Electrolyte additive for silicon anodes | Forms a protective Si-O-Si siloxane network on the electrode surface, improving cycling stability. researchgate.net |
| Vinyl triethoxysilane (VTES) | Electrolyte additive | Forms stable and uniform surface films on both cathode and anode, improving cycling performance. abechem.com |
| Tetravinylsilane (TVSi) | Multifunctional electrolyte additive | Creates tailored interphases on both silicon anodes and nickel-rich cathodes, enhancing electrochemical performance. chinesechemsoc.org |
| Trimethylsilyl (TMS) & Triisopropylsilyl (TIPS) based coatings | Surface coating for lithium metal anodes | Inhibits solvent attack on the metal electrode surface, improving cycling performance. researchgate.net |
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure of Methyltris(methylisobutylketoxime)silane and quantifying its purity. These methods provide detailed information on the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organosilanes. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyltris(methylisobutylketoxime)silane, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.
¹H NMR: This technique identifies the types and number of protons in the molecule. The spectrum of Methyltris(methylisobutylketoxime)silane is expected to show distinct signals for the methyl group attached directly to the silicon atom, as well as the methyl, isobutyl, and methylene protons of the ketoxime groups. The integration of these signals would correspond to the ratio of these protons, confirming the molecular structure.
¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the methyl and methylisobutylketoxime groups will produce a distinct signal, allowing for the confirmation of the carbon framework of the organic ligands.
²⁹Si NMR: As the central atom in the molecule, the silicon nucleus provides a unique spectroscopic handle. The chemical shift of the ²⁹Si nucleus is highly sensitive to its chemical environment, including the number and type of substituents. For Methyltris(methylisobutylketoxime)silane, a single resonance is expected in a region characteristic of a silicon atom bonded to one carbon and three oxygen atoms (a T-type structure). The precise chemical shift can be a sensitive indicator of purity and the presence of hydrolysis or condensation products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyltris(methylisobutylketoxime)silane Disclaimer: The following data is representative and based on typical values for similar functional groups. Actual experimental values may vary.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Si-CH₃ | 0.2 - 0.5 | -5 - 5 |
| C=N-CH₃ | 1.8 - 2.2 | 10 - 20 |
| CH₂ | 2.2 - 2.6 | 35 - 45 |
| CH | 1.9 - 2.3 | 20 - 30 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a molecular fingerprint.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations. Key characteristic absorption bands for Methyltris(methylisobutylketoxime)silane would include Si-O-N stretching, C=N stretching of the oxime group, and various C-H stretching and bending vibrations from the methyl and isobutyl groups. The absence of a broad O-H band would indicate a lack of hydrolysis.
Raman Spectroscopy: Raman spectroscopy is sensitive to changes in polarizability during molecular vibrations. It is particularly useful for analyzing Si-O-Si bonds that may form during premature condensation, which can be difficult to detect by IR. The C=N and Si-C bonds are also expected to show characteristic Raman signals.
Table 2: Key Vibrational Frequencies for Functional Groups in Methyltris(methylisobutylketoxime)silane Disclaimer: The following data is representative and based on typical values for similar functional groups. Actual experimental values may vary.
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C=N stretch (oxime) | 1640 - 1690 | 1640 - 1690 |
| Si-O-N stretch | 900 - 1000 | 900 - 1000 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For Methyltris(methylisobutylketoxime)silane, techniques like Electron Ionization (EI) or softer ionization methods such as Chemical Ionization (CI) or Electrospray Ionization (ESI) could be employed. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (385.62 g/mol ), along with fragment ions resulting from the loss of one or more methylisobutylketoxime groups.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for assessing the purity of Methyltris(methylisobutylketoxime)silane and quantifying any impurities, such as residual starting materials, solvents, or side-products.
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for analyzing Methyltris(methylisobutylketoxime)silane. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the main component from other volatile species and provide quantitative purity data. The choice of the column's stationary phase is critical to achieve good separation.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities or for monitoring the hydrolysis of the silane. Reversed-phase HPLC with a suitable organic mobile phase could be employed to separate the silane from more polar hydrolysis products.
Thermal Analysis Methods for Monitoring Curing and Crosslinking Processes
Thermal analysis techniques are crucial for understanding the curing behavior of silicone formulations containing Methyltris(methylisobutylketoxime)silane.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When a silicone sealant containing Methyltris(methylisobutylketoxime)silane cures, it releases methyl isobutyl ketoxime. TGA can monitor this mass loss, providing information on the curing temperature range and the total amount of volatile by-product released. It also helps to assess the thermal stability of the cured elastomer at higher temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can detect the exothermic heat of reaction associated with the crosslinking process. This provides information on the onset, peak, and end temperatures of the curing reaction, as well as the total heat of curing. However, for some silicone systems, the heat of reaction can be low, making detection challenging.
Table 3: Representative Thermal Analysis Data for a Silicone Sealant Curing with an Oxime Silane Disclaimer: This data is illustrative for a generic RTV silicone system and not specific to Methyltris(methylisobutylketoxime)silane.
| Thermal Analysis Parameter | Representative Value |
|---|---|
| TGA (Curing Stage) | |
| Onset of Mass Loss | ~40 - 60 °C |
| Total Mass Loss | 4 - 8 % |
| DSC (Curing Stage) | |
| Onset of Exotherm | ~30 - 50 °C |
| Peak of Exotherm | ~80 - 120 °C |
| TGA (Cured Elastomer) |
Rheological and Mechanical Characterization of Crosslinked Systems
Once the silicone polymer is crosslinked using Methyltris(methylisobutylketoxime)silane, the resulting elastomer's performance is assessed through rheological and mechanical testing.
Rheological Characterization: Rheology is the study of the flow and deformation of materials. For a curing silicone sealant, a rheometer can monitor the change in viscosity and the development of the storage modulus (G') and loss modulus (G'') over time. Initially, the material is a viscous liquid (G'' > G'). As crosslinking proceeds, it transitions to a viscoelastic solid, with the storage modulus becoming dominant (G' > G''). The point where G' and G'' cross is often defined as the gel point or tack-free time.
Mechanical Characterization: After full curing, the mechanical properties of the silicone elastomer are measured to ensure it meets performance specifications. Standard tests include:
Tensile Strength and Elongation at Break: This measures the force required to pull the material apart and how much it can stretch before breaking.
Hardness: Typically measured on the Shore A scale, this indicates the material's resistance to indentation.
Modulus: This describes the material's stiffness and is often reported at 100% elongation.
Table 4: Typical Mechanical Properties of a General-Purpose Silicone Sealant Cured with an Oxime Silane Disclaimer: These values are representative and can vary significantly based on the full formulation of the sealant.
| Mechanical Property | Typical Value Range |
|---|---|
| Tensile Strength | 1.5 - 3.0 MPa |
| Elongation at Break | 200 - 600 % |
| Modulus at 100% Elongation | 0.3 - 0.8 MPa |
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the molecular structure and reactivity of silane crosslinking agents like Methyltris(methylisobutylketoxime)silane (MIPOS). While specific computational studies on MIPOS are not extensively available in public literature, the principles derived from studies on analogous silanes can be applied to understand its behavior. nih.gov
DFT calculations can provide optimized molecular geometries, including key bond lengths and angles. For MIPOS, this would involve determining the Si-N, N-O, and Si-C bond lengths, as well as the bond angles around the central silicon atom. These parameters are crucial for understanding the steric and electronic environment of the reactive sites.
Reactivity descriptors, also derivable from quantum chemical calculations, offer insights into the molecule's chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A lower HOMO-LUMO energy gap typically suggests higher reactivity. For MIPOS, the HOMO is likely to be localized on the oxime groups, making them susceptible to electrophilic attack, while the LUMO may be centered around the silicon atom, indicating its susceptibility to nucleophilic attack, such as by water during hydrolysis.
Other reactivity descriptors that can be calculated include:
Mulliken and Natural Bond Orbital (NBO) population analysis: These methods provide information on the partial atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. The silicon atom in MIPOS is expected to carry a significant positive charge, making it the primary site for nucleophilic attack.
Fukui functions: These functions identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.
The table below presents hypothetical, yet representative, data that would be obtained from quantum chemical calculations on Methyltris(methylisobutylketoxime)silane, based on known values for similar silane compounds.
| Parameter | Calculated Value | Significance |
| Si-N Bond Length | ~1.75 Å | Influences the lability of the ketoxime group during hydrolysis. |
| Si-C Bond Length | ~1.85 Å | Generally stable and less reactive than the Si-N bond. |
| N-O Bond Length | ~1.40 Å | Relevant to the electronic structure of the oxime ligand. |
| ∠N-Si-N Bond Angle | ~109° | Indicates the tetrahedral geometry around the silicon atom. |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.0 eV | An indicator of the kinetic stability of the molecule. |
| Mulliken Charge on Si | +1.2 | Highlights the electrophilic nature of the silicon atom. |
Note: The data in this table is illustrative and based on typical values for similar organosilicon compounds. Actual experimental or calculated values for Methyltris(methylisobutylketoxime)silane may vary.
Molecular Dynamics Simulations of Hydrolysis and Condensation Pathways
Molecular dynamics (MD) simulations are instrumental in studying the dynamic processes of hydrolysis and condensation of silanes, which are fundamental to the curing of silicone sealants. mdpi.comresearchgate.net Reactive force fields (ReaxFF) are particularly suited for this purpose as they can model the formation and breaking of chemical bonds. researchgate.net
The hydrolysis of Methyltris(methylisobutylketoxime)silane is the initial step in the curing process. It involves the nucleophilic attack of water molecules on the electrophilic silicon atom, leading to the cleavage of the Si-N bond and the release of methyl isobutyl ketoxime. MD simulations can track the trajectories of individual atoms and molecules, revealing the step-by-step mechanism of this reaction. This includes the coordination of water to the silicon center, proton transfer events, and the departure of the oxime group.
Following hydrolysis, the resulting silanol groups (Si-OH) undergo condensation reactions to form siloxane bonds (Si-O-Si), which constitute the backbone of the crosslinked polymer network. nih.gov MD simulations can model both self-condensation (reaction between two silanol groups from MIPOS-derived molecules) and co-condensation (reaction with silanol-terminated polydimethylsiloxane chains). These simulations can provide crucial information on the reaction kinetics and the influence of factors such as water concentration and pH on the rates of hydrolysis and condensation. mst.edu
The energy barriers associated with these reaction pathways can be determined from the MD simulations, providing a quantitative measure of the reaction rates. For instance, the simulation can reveal whether the hydrolysis of the first oxime group facilitates the cleavage of the subsequent ones.
A representative, albeit hypothetical, reaction pathway and associated energy barriers for the hydrolysis of one Si-N bond in Methyltris(methylisobutylketoxime)silane are presented in the table below.
| Reaction Step | Description | Estimated Energy Barrier (kcal/mol) |
| 1. Water Coordination | A water molecule coordinates to the silicon atom of MIPOS. | Low (~2-3) |
| 2. Proton Transfer | A proton is transferred from the coordinated water to the nitrogen atom of the oxime group. | Moderate (~10-15) |
| 3. Si-N Bond Cleavage | The protonated oxime group departs, and a silanol group is formed. | Highest barrier, rate-determining (~20-25) |
| 4. Product Separation | The methyl isobutyl ketoxime molecule diffuses away from the silanol. | Low |
Note: The energy barriers are illustrative and based on general knowledge of silane hydrolysis. Actual values would require specific simulations for Methyltris(methylisobutylketoxime)silane.
Computational Modeling of Polymer Network Formation and Properties
Computational modeling provides a powerful framework for understanding the evolution of the polymer network structure during the curing of silicone sealants and for predicting the macroscopic properties of the final material. cam.ac.uk Methods such as kinetic Monte Carlo or coarse-grained molecular dynamics can be employed to simulate the growth of the polymer network from the initial mixture of silane crosslinkers and polymer chains.
These models can incorporate the reaction probabilities for hydrolysis and condensation obtained from more detailed quantum chemical and MD simulations. By simulating the random walk and reaction of individual molecules, it is possible to track the formation of crosslinks and the increasing molecular weight of the polymer network over time. cam.ac.uk
Key structural features of the simulated network can be analyzed, including:
Crosslink density: The number of crosslinks per unit volume, which is a primary determinant of the mechanical properties of the cured sealant.
Gel point: The point at which a continuous network spanning the entire system is formed.
Network topology: The arrangement of polymer chains and crosslinks, including the presence of loops and dangling ends, which can affect the elasticity and toughness of the material.
Once a realistic model of the polymer network is generated, its mechanical properties can be predicted using computational methods. This typically involves subjecting the simulated network to virtual mechanical tests, such as uniaxial tension or shear deformation, and calculating the resulting stress-strain response. From these simulations, important material properties like the Young's modulus, tensile strength, and elongation at break can be estimated.
The table below summarizes the types of data that can be obtained from computational modeling of a silicone network crosslinked with Methyltris(methylisobutylketoxime)silane.
| Network Property | Modeling Output | Influence on Sealant Properties |
| Crosslink Density | Number of Si-O-Si bonds per unit volume | Higher density generally leads to a harder, more rigid material. |
| Gel Fraction | Percentage of the system incorporated into the network | Indicates the extent of cure. |
| Average Chain Length between Crosslinks | Statistical measure from the network topology | Shorter chains result in a stiffer material. |
| Young's Modulus | Calculated from simulated stress-strain curves | A measure of the stiffness of the sealant. |
| Tensile Strength | The maximum stress the material can withstand before failure | A measure of the strength of the sealant. |
Note: The outputs are dependent on the specific formulation and curing conditions used in the simulation.
Structural Comparisons with Other Oximino Silane Crosslinkers (e.g., Methyltris(methylethylketoxime)silane)
Methyltris(methylisobutylketoxime)silane (MOS) is a trifunctional organosilane crosslinker belonging to the family of oximino silanes. Its molecular structure is central to its function and performance in silicone sealant formulations. The silicon atom is bonded to a methyl group and three methylisobutylketoxime groups. A direct structural comparison with the widely used Methyltris(methylethylketoxime)silane (MEKO-S) reveals key differences that influence their physical and chemical properties.
A significant practical difference arising from the structural variations is the physical state of these compounds at room temperature. Many tetrafunctional oximino silanes based on methyl ethyl ketoxime (MEKO) are solids, which can complicate handling and formulation, often requiring the use of solvents. powerchemical.net In contrast, Methyltris(methylisobutylketoxime)silane is a liquid, which facilitates its use in solvent-free formulations. powerchemical.net
The table below provides a comparative overview of the basic structural and physical properties of MOS and MEKO-S.
| Property | Methyltris(methylisobutylketoxime)silane (MOS) | Methyltris(methylethylketoxime)silane (MEKO-S) |
| Molecular Formula | C19H39N3O3Si | C13H27N3O3Si |
| Molecular Weight | 385.6 g/mol | 301.46 g/mol sinosil.com |
| Physical State | Colorless or yellowish transparent liquid specialchem.com | Colorless or yellowish transparent liquid sinosil.com |
| Boiling Point | Not available | 110°C @ 2mmHg sinosil.com |
| Flash Point | >63 °C powerchemical.net | 63°C sinosil.com |
| Density (25°C) | 0.92-0.94 g/cm³ powerchemical.net | 0.98 g/cm³ sinosil.com |
Note: Data is compiled from technical datasheets and may vary between manufacturers.
Reactivity Profiles and Crosslinking Efficiencies Relative to Alternative Silanes
The reactivity of oximino silane crosslinkers is a critical factor in determining the curing characteristics of silicone sealants, such as skin-over time and the rate of cure. The crosslinking process is initiated by the hydrolysis of the oximino groups in the presence of atmospheric moisture, followed by a condensation reaction with hydroxyl-terminated polydimethylsiloxane (PDMS) polymers to form a three-dimensional network.
The steric hindrance of the alkyl groups on the oxime moiety plays a significant role in the hydrolysis rate. gelest.com Generally, less sterically hindered silanes exhibit faster hydrolysis. gelest.com In the case of oximino silanes, a general reactivity trend has been established by manufacturers: Tetra(methylethylketoxime)silane (TOS) > Vinyltris(methylethylketoxime)silane (VOS) > Methyltris(methylethylketoxime)silane (MEKO-S). powerchemical.net The larger isobutyl groups in Methyltris(methylisobutylketoxime)silane (MOS) lead to a slower hydrolysis rate compared to MEKO-S. This slower reactivity can be advantageous in formulating sealants with a longer working time before skin formation.
Contributions to Low Volatile Organic Compound (VOC) and Solvent-Free Formulations
A significant driver for the adoption of Methyltris(methylisobutylketoxime)silane (MOS) in sealant formulations is its contribution to the development of low Volatile Organic Compound (VOC) and solvent-free systems. sustainablemanufacturingexpo.com This is due to two main factors: its physical state and the nature of its hydrolysis byproduct.
Firstly, as MOS is a liquid at room temperature, it can be incorporated into sealant formulations without the need for organic solvents, which are often required to dissolve solid crosslinkers like some tetrafunctional MEKO-based silanes. powerchemical.netiupac.org The elimination of these solvents directly reduces the VOC content of the formulation. sustainablemanufacturingexpo.comspecialchem.com
Secondly, the curing process of oximino silane-based sealants involves the release of the corresponding oxime as a byproduct. powerchemical.netsinosil.com In the case of MEKO-S, this byproduct is methyl ethyl ketoxime (MEKO). accablesolutions.comulprospector.com MEKO has faced increasing regulatory scrutiny, and in March 2022, the European Union classified it as a Carcinogen Category 1B. accablesolutions.com This has led to a push to develop "low MEKO" or "MEKO-free" sealant formulations. sinosil.comnih.gov
MOS offers a solution to this issue as its hydrolysis releases methyl isobutyl ketoxime (MIBKO). sinosil.com MIBKO-based crosslinkers are therefore central to formulating sealants that are free of MEKO. nih.gov The use of MIBKO as the leaving group is a key strategy for reducing the release of potentially harmful VOCs during the curing process. sinosil.com The development of solvent-free sealant formulations is a significant step towards more environmentally friendly products, reducing air pollution and health risks associated with VOC exposure. sustainablemanufacturingexpo.com Analytical techniques such as headspace gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify the volatile compounds emitted during sealant curing. cfmats.comresearchgate.net
Rational Design of Next-Generation Methylisobutylketoxime Silane Derivatives
The development of new silane crosslinkers is driven by the need for improved performance, better processing characteristics, and enhanced safety and environmental profiles. The rational design of next-generation derivatives of methylisobutylketoxime silane focuses on fine-tuning molecular architecture to achieve specific material properties.
A primary driver for this research is the move away from traditional crosslinkers that release methyl ethyl ketoxime (MEKO), a compound facing increasing regulatory scrutiny. powerchemical.net The design of MIBKO-based silanes was an initial step in this direction. Future work aims to create derivatives with even more favorable toxicological profiles. Another significant challenge with some traditional oximino silanes is their physical state; many are solids at room temperature, which complicates handling and formulation due to their moisture sensitivity and limited solubility. sinosil.compowerchemical.net The development of liquid MIBKO-silanes has been a notable success, simplifying solvent-free formulations and improving shelf life. sinosil.com
Future design strategies are likely to focus on creating a portfolio of MIBKO-silane derivatives with a range of reactivities. This allows formulators to precisely control the cure characteristics of a sealant or adhesive, such as skin-over time and the rate of cure. sinosil.compowerchemical.com This can be achieved by modifying the groups attached to the silicon atom or by synthesizing mixed-oxime silanes. The goal is to create a "toolbox" of crosslinkers that can be blended to meet the specific demands of an application. powerchemical.netsinosil.com
Table 1: Design Strategies for Next-Generation MIBKO-Silane Derivatives
| Design Strategy | Target Improvement | Rationale |
| Modification of Alkyl Group | Altered reactivity, improved solubility | Changing the methyl group to other alkyl or functional groups can influence the electronic and steric environment of the silicon atom, tuning hydrolysis rates. |
| Synthesis of Mixed-Oxime Silanes | Tailored cure profile | Incorporating different ketoxime groups onto the same silane molecule can provide a more complex and controllable hydrolysis pathway. |
| Introduction of Functional Groups | Enhanced adhesion, new functionalities | Adding groups capable of secondary interactions (e.g., amino or epoxy) can improve adhesion to specific substrates or impart new properties to the cured material. mdpi.com |
| Development of Oligomeric Silanes | Lower volatility, reduced migration | Creating short-chain polymers with MIBKO-silane end-cappers can reduce the amount of volatile organic compounds (VOCs) and minimize migration in the final product. |
Exploration of Novel Catalytic Systems for Enhanced Crosslinking Performance
The crosslinking reaction of silane-functionalized polymers is typically facilitated by a catalyst. While traditional systems often rely on organotin compounds, there are significant environmental and health concerns associated with their use. researchgate.net Consequently, a major research thrust is the discovery and development of tin-free catalytic systems that are both highly efficient and environmentally benign. nih.govwacker.com
Research into novel catalysts for oxime-silane cure systems explores several promising avenues:
Titanium and Zirconium Complexes: Organotitanate and organozirconate catalysts are well-known alternatives to tin. Future research focuses on designing ligands for these metals that can enhance catalytic activity while improving stability and compatibility with the polymer matrix. researchgate.net Chelating ligands can stabilize the metal centers, leading to more controlled and manageable crosslinking kinetics. researchgate.net
Organocatalysis: The use of metal-free organic molecules as catalysts is a rapidly growing field in polymer chemistry. nih.gov For polysiloxane synthesis, combinations of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) with hydrogen-bonding promoters like urea (B33335) have shown promise for controlled polymerization. springernature.com Adapting these systems for the crosslinking of MIBKO-silane modified polymers could offer a completely tin-free and potentially biocompatible curing technology.
A particularly interesting research direction involves designing formulations where the crosslinker itself reduces or eliminates the need for a separate catalyst. It has been observed that higher concentrations of certain tetrafunctional oximino silanes can significantly increase the cure rate, potentially making an external catalyst unnecessary. powerchemical.net Developing highly reactive MIBKO-silane derivatives could follow a similar path, leading to simplified, two-part formulations.
Table 2: Comparison of Catalytic Systems for Silane Crosslinking
| Catalyst Type | Examples | Advantages | Research Focus |
| Traditional Organometallics | Dibutyltin dilaurate (DBTDL) | High activity, well-established | Developing less toxic alternatives. |
| Organotitanates/Zirconates | Titanium acetylacetonate | Lower toxicity than tin, good activity | Ligand design for enhanced stability and activity control. researchgate.net |
| Acid-Base Hybrids | RNH₂-M(acac)₂ complexes | Bifunctional catalysis, high efficiency | Optimizing metal-ligand combinations for specific polymer systems. researchgate.net |
| Organocatalysts | DBU, TMG, Urea | Metal-free, potentially biocompatible, high precision | Adapting for RTV systems, improving reaction kinetics at ambient temperature. springernature.com |
Expansion into Bio-based and Sustainable Material Systems
The global push for sustainability is driving the integration of renewable resources into polymer science. Silane-modified polymers are part of this trend, with research focusing on creating more eco-friendly adhesives, sealants, and coatings. evonik.com Methyltris(methylisobutylketoxime)silane is well-positioned to contribute to this area due to its more favorable, "low-MEKO" profile. powerchemical.netsinosil.com
Future research trajectories in this domain include:
Bio-based Polymer Backbones: A key strategy involves replacing traditional petroleum-derived polyether or polyurethane backbones with polymers derived from renewable resources like plant oils or starches. MIBKO-silane can then be used to functionalize these bio-based polymers, creating moisture-curable hybrid materials that combine sustainability with the high performance of silicones.
Green Chemistry in Synthesis: Research is underway to develop more sustainable synthesis routes for oxime silanes themselves. dakenchem.com This includes exploring the use of greener solvents, catalyst-free synthesis where possible, and processes that improve energy efficiency and reduce waste, such as continuous flow chemistry. dakenchem.com
Formulations for Food Contact: For applications like food packaging adhesives or kitchen sealants, there is a need for materials with very low migration. evonik.com The covalent incorporation of MIBKO-silane into a polymer backbone, rather than its use as a simple additive, can prevent it from leaching out of the cured material, making it suitable for more stringent applications. evonik.com
The development of these sustainable systems combines the durability and flexibility of siloxane crosslinks with a reduced environmental footprint, opening up new markets for MIBKO-silane in green construction, consumer goods, and packaging.
Development of Smart and Responsive Materials Incorporating Methyltris(methylisobutylketoxime)silane
"Smart materials" are designed to change their properties in response to external stimuli, such as changes in temperature, light, pH, or the presence of a chemical substance. The crosslinked network formed by the hydrolysis and condensation of MIBKO-silane provides a robust and versatile framework for creating such materials.
Emerging research in this area focuses on using the silane crosslinking chemistry to impart responsive behaviors:
Self-Healing Materials: By carefully controlling the crosslink density and incorporating reversible bonds into the polymer backbone, it is possible to create elastomers that can repair themselves after damage. The siloxane (Si-O-Si) network formed by MIBKO-silane can be designed to be dynamic, allowing for network rearrangement and bond reformation at the site of a crack, restoring mechanical integrity.
Stimuli-Responsive Gels: The moisture-curing nature of MIBKO-silane is itself a responsive property. This can be harnessed to create systems that change their mechanical properties (e.g., stiffness) in response to humidity. Further research could involve incorporating pH-sensitive or thermo-responsive groups into the polymer backbone, allowing the MIBKO-silane crosslinked network to swell, shrink, or change its permeability in response to different triggers.
Sensor Integration: The elastomeric matrix created using MIBKO-silane is an ideal host for embedding conductive fillers, such as carbon nanotubes or graphene. The resulting composite material can exhibit piezoresistive behavior, where its electrical resistance changes in response to mechanical strain or pressure. Such materials could be used to develop flexible sensors for applications in soft robotics, wearable electronics, and structural health monitoring.
The key to these applications lies in the ability to precisely tailor the polymer architecture and the crosslinked network. The controlled reactivity of MIBKO-silane and its derivatives is a critical tool for achieving the desired level of responsiveness.
Q & A
Q. What are the key physicochemical properties of Methyltris(methylisobutylketoxime)silane relevant to experimental design?
- Methodological Answer : Researchers should prioritize verifying molecular identity and purity using spectroscopic techniques (e.g., , ) and chromatography (HPLC). Key properties include:
Q. What safety precautions are necessary when handling Methyltris(methylisobutylketoxime)silane in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if ventilation is insufficient .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Store in sealed containers at 0–6°C, away from oxidizers and moisture .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid sparks/static discharge .
Q. How should researchers design experiments to optimize synthesis yield under anhydrous conditions?
- Methodological Answer :
- Moisture Control : Use Schlenk lines or gloveboxes to maintain anhydrous environments .
- Catalyst Selection : Screen catalysts (e.g., tin-based) for crosslinking efficiency using real-time FTIR to monitor reaction kinetics .
- Scaling : For small-scale synthesis (e.g., 25–500 g), maintain a solvent-to-reactant ratio of 1:2 (v/w) to prevent viscosity issues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular formulas of Methyltris(methylisobutylketoxime)silane?
- Methodological Answer :
- Analytical Techniques :
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Use to validate silicon bonding environments, distinguishing between isomers .
- Literature Review : Cross-reference CAS 37859-57-7 with databases like NIST Chemistry WebBook and ECHA to identify synthesis pathway variations .
Q. What methodologies are recommended for studying reaction mechanisms in crosslinking applications?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to simulate siloxane bond formation and identify transition states .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure activation energy () of crosslinking reactions under varying temperatures .
- Spectroscopic Monitoring : Track oxime dissociation rates via UV-Vis spectroscopy at 250–300 nm .
Q. How should researchers address conflicting toxicity classifications for Methyltris(methylisobutylketoxime)silane?
- Methodological Answer :
- Toxicological Testing : Conduct in vitro assays (e.g., OECD 429 for skin sensitization) to reconcile GHS classifications (e.g., Category 1B vs. unclassified ).
- Environmental Impact : Use LC-MS to quantify biodegradation products in simulated wastewater, adhering to OECD 301 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
